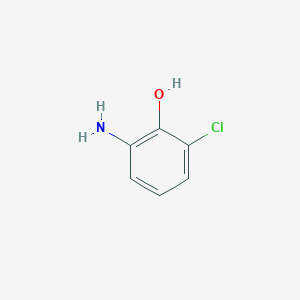

2-Amino-6-chlorophenol

Description

The exact mass of the compound 2-Amino-6-chlorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424552 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38191-33-2 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chlorophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chlorophenol, a key chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role in significant biological pathways.

Core Compound Data

2-Amino-6-chlorophenol is a substituted aromatic compound with the CAS Number 38191-33-2 .[1] It serves as a crucial building block in various chemical syntheses, from pharmaceutical agents to cosmetic dyes.

Physicochemical Properties

The fundamental properties of 2-Amino-6-chlorophenol are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value |

| CAS Number | 38191-33-2 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol [1] |

| Melting Point | 80-81°C[2] |

| Boiling Point | 247°C[2] |

| Density | 1.406 g/cm³[2] |

| Flash Point | 103°C[2] |

| Appearance | Grey solid[2] |

| pKa | 8.28 ± 0.10 (Predicted)[2] |

| InChI Key | QUIIUKFPLUUSGQ-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-Amino-6-chlorophenol is through the reduction of 2-chloro-6-nitrophenol.[2] This transformation is a cornerstone of its industrial production and laboratory-scale preparation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Amino-6-chlorophenol.

Detailed Synthesis Protocol

This protocol provides a detailed methodology for the synthesis of 2-Amino-6-chlorophenol from 2-chloro-6-nitrophenol.[2]

-

Reaction Setup : In a round-bottom flask, combine 2-chloro-6-nitrophenol (1.05 g, 6.03 mmol) with tin powder (2.32 g, 19.5 mmol) in glacial acetic acid.

-

Reaction Conditions : Stir the mixture vigorously for 18 hours at a temperature of 80°C.

-

Work-up :

-

Upon completion, dilute the reaction mixture with 120 mL of deionized water.

-

Filter the mixture to remove any insoluble materials.

-

Extract the filtrate with ethyl acetate (1 x 100 mL, followed by 2 x 50 mL).

-

Combine the organic phases and wash with saturated saline (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by rapid column chromatography on silica gel using a 2:1 hexane:ethyl acetate eluent to yield 2-amino-6-chlorophenol as a crystalline solid.

Analytical Methodologies

Accurate analysis of 2-Amino-6-chlorophenol is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

While a specific method for 2-Amino-6-chlorophenol is not extensively detailed in the provided search results, a method for the related compound, 2-amino-4-chlorophenol, can be adapted.

| Parameter | Condition |

| Column | Thermo C18 (250 mm × 4.6 mm; 5 µm) |

| Mobile Phase | 70:30:1 (v/v/v) water:acetonitrile:acetic acid |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 280 nm[3] |

For mass spectrometry compatible applications, formic acid can be substituted for phosphoric acid in the mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the trace analysis of chlorophenols. For analysis, chlorophenols are often derivatized to enhance their volatility and chromatographic performance.

General GC-MS Parameters for Chlorophenol Analysis:

| Parameter | Condition |

| Injector | Temperature programmable vaporization |

| Carrier Gas | Helium |

| Column | 30 m × 0.25 mm ID capillary column with a 0.25 µm stationary film |

| Detection | Triple quadrupole mass spectrometer |

Role in Drug Development and Biological Pathways

2-Amino-6-chlorophenol is a valuable intermediate in the synthesis of selective 5-HT2C receptor agonists.[2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for the treatment of various disorders, including obesity and psychiatric conditions.[5][6]

5-HT2C Receptor Signaling Pathway

Agonists synthesized using 2-Amino-6-chlorophenol as a precursor can modulate the 5-HT2C receptor signaling cascade. The diagram below illustrates the canonical Gαq-mediated signaling pathway activated by 5-HT2C receptor agonists.

Metabolic Considerations

While specific metabolic pathways for 2-Amino-6-chlorophenol are not extensively documented, the metabolism of related chlorophenols and aminophenols provides insight. It is anticipated that metabolism proceeds through Phase I and Phase II reactions. Phase I may involve hydroxylation of the aromatic ring, while Phase II would likely involve conjugation with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.[1] The degradation of the related 2-chloro-4-aminophenol in Arthrobacter sp. is initiated by a deaminase, converting it to chlorohydroquinone.[7]

Safety and Handling

2-Amino-6-chlorophenol is classified as an irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]

- 2. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]

- 3. app.utu.ac.in [app.utu.ac.in]

- 4. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-6-chlorophenol: A Technical Guide for Researchers

An in-depth guide to the chemical synthesis of 2-amino-6-chlorophenol from 2-chloro-6-nitrophenol, focusing on prevalent reduction methodologies. This document provides detailed experimental protocols, comparative data, and decision-making frameworks for laboratory application.

Introduction

2-Amino-6-chlorophenol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its production from 2-chloro-6-nitrophenol is a critical transformation that involves the selective reduction of a nitro group in the presence of a halogen substituent. The efficiency and selectivity of this reduction are paramount to ensure high yield and purity of the final product, minimizing downstream purification challenges.

This technical guide provides a comprehensive overview of the common and effective methods for the synthesis of 2-amino-6-chlorophenol from 2-chloro-6-nitrophenol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Reduction of 2-chloro-6-nitrophenol

The primary route for the synthesis of 2-amino-6-chlorophenol is the reduction of the nitro group of 2-chloro-6-nitrophenol. Several methods have been established for this transformation, each with its own set of advantages and disadvantages regarding yield, selectivity, cost, and environmental impact. The key challenge lies in the chemoselective reduction of the nitro group without affecting the chloro substituent (dehalogenation).

The most prominent and widely employed methods include:

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Nickel) and a hydrogen source to effect the reduction.

-

Metal-Acid Reduction: A classical and robust method that utilizes a metal (e.g., Iron, Tin) in an acidic medium.

-

Transfer Hydrogenation: This technique employs a hydrogen donor molecule, such as hydrazine, in the presence of a catalyst.

The following sections provide a detailed examination of these methodologies, including experimental protocols and comparative data.

Methodologies and Experimental Protocols

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its high efficiency and the generation of water as the only byproduct when using hydrogen gas. The choice of catalyst and reaction conditions is crucial to prevent dehalogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Reaction Setup: To a solution of 2-chloro-6-nitrophenol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1 atm, but can be higher) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-6-chlorophenol.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

A study on the hydrogenation of a similar compound, 2-chloro-6-nitrotoluene, showed very high selectivity with less than 1.2% dehalogenation product.[1] For the hydrogenation of 2,4-dichloro-6-nitrophenol, a Ni-B amorphous alloy catalyst has been shown to give a high yield of the corresponding aminophenol.[2]

Metal-Acid Reduction

Reduction using metals in an acidic medium is a classic and cost-effective method for the conversion of nitroarenes to anilines. Iron in the presence of hydrochloric or acetic acid is a common choice.

Experimental Protocol: Reduction with Iron in Acidic Medium

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-chloro-6-nitrophenol (1.0 eq) and iron powder (3-5 eq) is suspended in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Acid Addition: Glacial acetic acid or hydrochloric acid (catalytic to stoichiometric amount) is added portion-wise with stirring.

-

Reaction: The reaction mixture is heated to reflux (70-90°C) and maintained for 2-6 hours.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through celite to remove iron salts. The filter cake is washed with ethanol.

-

Neutralization and Extraction: The filtrate is concentrated, and the residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[3] This method is robust and generally avoids dehalogenation.[4]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Hydrazine hydrate in the presence of a catalyst like Pd/C is a common system.

Experimental Protocol: Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

-

Reaction Setup: A solution of 2-chloro-6-nitrophenol (1.0 eq) in methanol is treated with 10% Pd/C (5-10 mol%).

-

Reagent Addition: The mixture is heated to 60-80°C, and hydrazine hydrate (5-10 eq) is added dropwise. An exothermic reaction with gas evolution (nitrogen) is typically observed.

-

Reaction Time: The reaction is usually rapid, often completing within 5-30 minutes.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the product.[3] A similar method using hydrazine hydrate with an activated carbon and ferric chloride hexahydrate catalyst has been reported for the synthesis of 2-chloro-4-aminophenol, achieving a yield of 93.8%.[5]

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the key parameters of the described synthesis methods for the reduction of nitroarenes, providing a basis for method selection.

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol/Ethyl Acetate | Room Temperature | 1-4 h | 85-95% | Potential for dehalogenation, requires specialized hydrogenation equipment.[3] |

| Catalytic Hydrogenation | Ni-B amorphous alloy, H₂ (0.5 MPa) | Not specified | 60°C | Not specified | up to 98% | High selectivity reported for a similar dichlorinated substrate.[2] |

| Metal-Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70-90°C | 2-6 h | Not specified | Economical and robust, generally low risk of dehalogenation.[3][4] |

| Metal-Acid Reduction | SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Reflux (70-80°C) | Not specified | Not specified | Mild conditions, good for substrates with other reducible groups.[4] |

| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 60-80°C | 5-30 min | 90-98% | Highly efficient and rapid, avoids the use of gaseous hydrogen.[3] |

| Transfer Hydrogenation | Activated Carbon/FeCl₃·6H₂O, Hydrazine Hydrate | Water | 95-100°C | 3 h | 93.8% | High yielding, uses a readily available catalyst system.[5] |

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-amino-6-chlorophenol.

Decision-Making for Reduction Method Selection

This flowchart provides a logical framework for selecting the most appropriate reduction method based on laboratory constraints and desired outcomes.

Conclusion

The synthesis of 2-amino-6-chlorophenol from 2-chloro-6-nitrophenol can be effectively achieved through several reduction methodologies. Catalytic hydrogenation offers high yields and a clean reaction profile but requires specialized equipment and careful control to prevent dehalogenation. Metal-acid reductions, particularly with iron, are robust, economical, and reliable alternatives. Transfer hydrogenation presents a rapid and highly efficient option that avoids the handling of gaseous hydrogen. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired throughput. This guide provides the necessary technical information and decision-making tools to assist researchers in selecting and implementing the most suitable protocol for their needs.

References

Spectroscopic Profile of 2-Amino-6-chlorophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chlorophenol (CAS No: 38191-33-2), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of 2-Amino-6-chlorophenol is confirmed through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chlorophenol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.73 | dd | 1.7, 8.1 | Ar-H |

| 6.69 | t | 7.8 | Ar-H |

| 6.62 | dd | 1.7, 7.7 | Ar-H |

| 5.46 | br s | - | -OH |

| 3.84 | br s | - | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chlorophenol

| Chemical Shift (δ) ppm | Assignment |

| 139.32 | Ar-C |

| 135.73 | Ar-C |

| 121.28 | Ar-C |

| 119.87 | Ar-C |

| 118.31 | Ar-C |

| 114.42 | Ar-C |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz. Data sourced from ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for 2-Amino-6-chlorophenol

| Technique | m/z | Interpretation |

| ESI-MS | 144 | [M+H]⁺ |

| GC-MS | 143 | M⁺ |

| GC-MS | 79 | Fragment |

| GC-MS | 52 | Fragment |

ESI-MS data sourced from ChemicalBook. GC-MS data sourced from PubChem.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following protocols outline the general procedures for acquiring NMR, IR, and MS spectra for compounds such as 2-Amino-6-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chlorophenol is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-10 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid 2-Amino-6-chlorophenol sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Background Collection: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The following outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation: A dilute solution of 2-Amino-6-chlorophenol is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A GC-MS system is used, comprising a gas chromatograph for separation and a mass spectrometer for detection.

-

Gas Chromatography:

-

Injector: The sample is injected into a heated injector port (e.g., 250 °C).

-

Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms) is used.

-

Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

Analyzer: A quadrupole mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which aids in structural confirmation. The retention time from the gas chromatogram provides an additional point of identification.

Logical Workflow for Spectroscopic Analysis

The systematic approach to the spectroscopic characterization of a compound like 2-Amino-6-chlorophenol is crucial for unambiguous identification. The following diagram illustrates a typical workflow.

References

A Technical Guide to the Physicochemical Properties of 2-Amino-6-chlorophenol

This technical guide provides an in-depth overview of the available data regarding the melting and boiling points of 2-Amino-6-chlorophenol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the challenges in sourcing experimental data for this specific compound, presents data for its isomers to provide context, details the standard methodologies for determining these physical properties, and includes a schematic for its synthesis.

Physicochemical Data for Chlorinated Aminophenol Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-3-chlorophenol | 56962-00-6 | C₆H₆ClNO | 122 °C[1] | 242.6 °C at 760 mmHg[1] |

| 2-Amino-4-chlorophenol | 95-85-2 | C₆H₆ClNO | 136-141 °C[2] | 276.8 °C at 760 mmHg[2] |

Experimental Protocols for Melting and Boiling Point Determination

The determination of melting and boiling points is a fundamental technique for the characterization and purity assessment of chemical compounds.

2.1. Melting Point Determination

A compound's melting point is the temperature at which it transitions from a solid to a liquid state. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dried, crystalline 2-Amino-6-chlorophenol is finely ground and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, which is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure compound.

Methodology: Micro Boiling Point Determination (Capillary Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath (e.g., paraffin oil). As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[3]

Synthesis of 2-Amino-6-chlorophenol

2-Amino-6-chlorophenol is a valuable intermediate in organic synthesis, particularly in the production of dyes.[4] A common laboratory-scale synthesis involves the reduction of 2-chloro-6-nitrophenol.

General Procedure:

-

2-chloro-6-nitrophenol is mixed with a reducing agent, such as tin powder, in a suitable solvent like glacial acetic acid.[5]

-

The reaction mixture is heated (e.g., to 80°C) and stirred for an extended period (e.g., 18 hours) to ensure the complete reduction of the nitro group to an amino group.[5]

-

Upon completion, the reaction mixture is diluted with water and filtered to remove any insoluble materials.[5]

-

The product is then extracted from the aqueous filtrate using an organic solvent, such as ethyl acetate.[5]

-

The combined organic phases are washed, dried, and concentrated under reduced pressure.[5]

-

The crude product can be further purified by techniques like column chromatography to yield 2-amino-6-chlorophenol as a crystalline solid.[5]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation in the synthesis of 2-Amino-6-chlorophenol from 2-chloro-6-nitrophenol.

Caption: Synthesis of 2-Amino-6-chlorophenol via reduction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 3. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]

- 5. 2-AMINO-6-CHLORO-PHENOL | 38191-33-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-6-chlorophenol, a valuable intermediate in the pharmaceutical and chemical industries. This document details the most common starting materials, provides established experimental protocols, and presents quantitative data to facilitate the selection of an optimal synthetic strategy.

Core Synthetic Pathways

The synthesis of 2-Amino-6-chlorophenol is predominantly achieved through two main strategies:

-

Reduction of 2-Chloro-6-nitrophenol: This is the most widely reported and industrially relevant method. It involves the reduction of the nitro group of a readily available precursor.

-

Selective Chlorination of 2-Aminophenol: This approach involves the direct and regioselective chlorination of 2-aminophenol. While conceptually straightforward, achieving high regioselectivity can be challenging.

This guide will delve into the specifics of each of these pathways.

Pathway 1: Reduction of 2-Chloro-6-nitrophenol

The reduction of 2-chloro-6-nitrophenol is a reliable method for the synthesis of 2-Amino-6-chlorophenol. The choice of reducing agent and reaction conditions can be tailored to achieve desired yields and purity.

Logical Relationship: Synthesis via Reduction

Caption: Synthesis of 2-Amino-6-chlorophenol from 2-Chlorophenol.

Experimental Protocols

Two common methods for the reduction of 2-chloro-6-nitrophenol are catalytic hydrogenation and metal-acid reduction.

Method 1A: Catalytic Hydrogenation with Palladium on Carbon and Hydrazine Hydrate

This method offers high selectivity and avoids the use of strong acids.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitrophenol (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.

-

Heat the mixture to 60-80°C with vigorous stirring.

-

To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over a period of 10-15 minutes. An exothermic reaction with gas evolution will be observed.

-

After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-30 minutes).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst and wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield 2-Amino-6-chlorophenol.

Method 1B: Metal-Acid Reduction with Iron Powder

This is a classical and cost-effective method for nitro group reduction.

Detailed Protocol:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-chloro-6-nitrophenol (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq).

-

With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography or recrystallization as needed.

Quantitative Data Comparison

| Parameter | Catalytic Hydrogenation (Pd/C, Hydrazine) | Metal-Acid Reduction (Fe, Acetic Acid) |

| Starting Material | 2-Chloro-6-nitrophenol | 2-Chloro-6-nitrophenol |

| Reagents | 10% Pd/C, Hydrazine Hydrate | Iron Powder, Glacial Acetic Acid |

| Solvent | Methanol | Ethanol/Water |

| Temperature | 60-80°C | 70-90°C |

| Reaction Time | 15-30 minutes | 2-6 hours |

| Typical Yield | High | Moderate to High |

| Purity | Generally high | May require extensive purification |

| Waste Products | N₂, H₂O | Iron salts |

Pathway 2: Selective Chlorination of 2-Aminophenol

The direct chlorination of 2-aminophenol presents a more atom-economical approach. However, controlling the regioselectivity to favor the 6-position over the 4-position is a significant challenge due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups.

Logical Relationship: Synthesis via Chlorination

Caption: Synthesis of 2-Amino-6-chlorophenol from 2-Aminophenol.

Experimental Considerations

Achieving regioselectivity in the chlorination of 2-aminophenol often requires careful selection of the chlorinating agent and reaction conditions. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. The use of protecting groups or directing groups might be necessary to enhance the yield of the desired 6-chloro isomer.

Due to the challenges in achieving high regioselectivity, a generally applicable, high-yield protocol for the direct synthesis of 2-Amino-6-chlorophenol from 2-aminophenol is not as well-established as the reduction route. Research in this area is ongoing, with a focus on developing catalytic systems that can direct the chlorination to the desired position.

Characterization of 2-Amino-6-chlorophenol

Accurate characterization of the final product is crucial. The following are expected spectroscopic data for 2-Amino-6-chlorophenol.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as a multiplet in the range of δ 6.5-7.0 ppm. The amino and hydroxyl protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. δ 110-150 ppm) are expected, corresponding to the six carbon atoms of the benzene ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹) would be observed. |

Conclusion

For the synthesis of 2-Amino-6-chlorophenol, the reduction of 2-chloro-6-nitrophenol is the most reliable and well-documented method, offering good yields and high purity, particularly through catalytic hydrogenation. While the direct chlorination of 2-aminophenol is an attractive alternative from an atom economy perspective, further research is needed to develop highly regioselective and efficient protocols. The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

An In-depth Technical Guide on the Reaction Mechanism of 2-Amino-6-chlorophenol with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 2-amino-6-chlorophenol with aldehydes and ketones. The primary focus is on the synthesis of benzoxazoles, a significant heterocyclic scaffold in medicinal chemistry. Additionally, the formation of phenoxazines as an alternative reaction pathway is discussed. This document includes detailed reaction mechanisms, quantitative data summaries, and experimental protocols to support research and development in synthetic organic and medicinal chemistry.

Reaction with Aldehydes: Synthesis of 2-Substituted Benzoxazoles

The reaction of 2-amino-6-chlorophenol with aldehydes is a well-established and widely utilized method for the synthesis of 2-substituted benzoxazoles. This transformation is of great interest due to the diverse biological activities associated with the benzoxazole moiety. The reaction typically proceeds through a condensation-cyclization-oxidation sequence.

Core Reaction Mechanism

The generally accepted mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenols and aldehydes involves three key steps:

-

Condensation and Schiff Base Formation: The primary amino group of 2-amino-6-chlorophenol undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate.[1]

-

Intramolecular Cyclization: The hydroxyl group of the aminophenol then performs a nucleophilic attack on the imine carbon, leading to the formation of a cyclized intermediate, a dihydro-benzoxazole derivative.

-

Oxidation/Aromatization: The final step involves the oxidation of the dihydro-benzoxazole intermediate to the aromatic benzoxazole product. This step often occurs in the presence of an oxidant, which can be atmospheric oxygen or an added reagent.

The overall reaction pathway is depicted in the following diagram:

Quantitative Data on Benzoxazole Synthesis with Aldehydes

A variety of catalytic systems have been developed to promote the synthesis of benzoxazoles from 2-aminophenols and aldehydes, offering a range of yields and reaction conditions. While specific data for 2-amino-6-chlorophenol is not always explicitly detailed in broad reviews, the methodologies are generally applicable to substituted 2-aminophenols.

| 2-Aminophenol Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminophenol | Benzaldehyde | LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | 82 | [2] |

| 2-Aminophenol | 4-Methoxybenzaldehyde | LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | 90 | [2] |

| 2-Amino-4-chlorophenol | Benzaldehyde | LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | 75 | [2] |

| 2-Amino-4-methylphenol | Benzaldehyde | LAIL@MNP | Solvent-free (sonication) | 70 | 30 min | 78 | [2] |

| 2-Aminophenol | Various aromatic aldehydes | TiO2-ZrO2 | Acetonitrile | 60 | 15-25 min | 83-93 | [3] |

| 2-Aminophenol | Aromatic aldehydes | Palladium-supported nanocatalyst | DMF | 80 | 18 h | 83-95 | [3] |

| 2-Aminophenol | Benzaldehyde | Dendronized amine polymer-Pd complex | Ethanol | 50 | 3 h | 88 | [3] |

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

The following is a general procedure for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using a magnetically separable catalyst.[2]

Materials:

-

2-Aminophenol (1.0 mmol, 0.109 g)

-

Benzaldehyde (1.0 mmol, 0.106 g)

-

LAIL@MNP catalyst (4.0 mg)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

-

Sonicate the mixture at 70 °C for 30 minutes.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, add ethyl acetate (15 mL) to the reaction mixture.

-

Separate the magnetic catalyst from the solution using an external magnet.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure 2-phenylbenzoxazole.

Reaction with Ketones: Synthesis of 2-Substituted Benzoxazoles

The reaction of 2-amino-6-chlorophenol with ketones also leads to the formation of benzoxazoles, although this reaction is generally less facile than with aldehydes and may require different catalytic systems. The products in this case are typically 2,2-disubstituted dihydro-benzoxazoles which can be aromatized, or in some cases, 2-alkyl/aryl-benzoxazoles are formed directly through a rearrangement mechanism.

Reaction Mechanism with Ketones

A notable method for the synthesis of 2-alkylbenzoxazoles from 2-aminophenols and ketones involves an oxidative rearranging coupling promoted by elemental sulfur.[4]

The proposed mechanism is as follows:

-

Activation of Sulfur: A tertiary amine, such as N-methylpiperidine, activates elemental sulfur (S8) through ring-opening to form nucleophilic polysulfide species.

-

Reaction with Ketone and 2-Aminophenol: The activated sulfur species, the ketone, and the 2-aminophenol interact in a complex cascade of reactions.

-

Rearrangement and Cyclization: This cascade involves an oxidative rearrangement, leading to the formation of the 2-alkylbenzoxazole product.

A simplified representation of this pathway is shown below:

Quantitative Data on Benzoxazole Synthesis with Ketones

Data for the reaction of 2-amino-6-chlorophenol specifically with ketones is limited in the surveyed literature. However, the elemental sulfur-promoted method has been shown to be effective for a range of 2-aminophenols and ketones.[4]

| 2-Aminophenol Derivative | Ketone | Catalyst/Promoter | Base | Temperature (°C) | Yield (%) | Reference |

| 2-Aminophenol | Acetophenone | S8 | N-methylpiperidine | 80 | 85 | [4] |

| 2-Aminophenol | Propiophenone | S8 | N-methylpiperidine | 80 | 81 | [4] |

| 2-Aminophenol | Cyclohexanone | S8 | N-methylpiperidine | 80 | 75 | [4] |

| 4-Methyl-2-aminophenol | Acetophenone | S8 | N-methylpiperidine | 80 | 83 | [4] |

| 4-Chloro-2-aminophenol | Acetophenone | S8 | N-methylpiperidine | 80 | 78 | [4] |

Experimental Protocol: Synthesis of 2-Alkylbenzoxazoles from Ketones

The following is a general experimental procedure for the synthesis of 2-alkylbenzoxazoles from 2-aminophenols and ketones.[4]

Materials:

-

2-Aminophenol derivative (1.0 mmol)

-

Ketone (2.0 mmol)

-

Elemental sulfur (S8, 1.5 mmol)

-

N-methylpiperidine (2.0 mmol)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a solution of the 2-aminophenol derivative (1.0 mmol) and the ketone (2.0 mmol) in an anhydrous solvent, add elemental sulfur (1.5 mmol) and N-methylpiperidine (2.0 mmol).

-

Heat the reaction mixture at the specified temperature (e.g., 80 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 2-alkylbenzoxazole.

Alternative Reaction Pathway: Formation of Phenoxazines

Under certain conditions, particularly oxidative conditions, 2-aminophenols can undergo a self-condensation or react with other molecules to form phenoxazine derivatives. This pathway is an important consideration as it can be a potential side reaction in benzoxazole synthesis or a desired transformation in its own right.

Mechanism of Phenoxazine Formation

The formation of 2-aminophenoxazin-3-one from the oxidative coupling of two molecules of a 2-aminophenol is a well-studied process, often catalyzed by enzymes like phenoxazinone synthase or by metal complexes. The mechanism is proposed to proceed through the formation of a quinone imine intermediate.

The key steps are:

-

Oxidation to Quinone Imine: The 2-aminophenol is first oxidized to an o-quinone imine intermediate.

-

Nucleophilic Attack: A second molecule of 2-aminophenol acts as a nucleophile and attacks the quinone imine.

-

Further Oxidation and Cyclization: The resulting adduct undergoes further oxidation and intramolecular cyclization to form the phenoxazine ring system.

Experimental Workflow

The general workflow for the synthesis and isolation of benzoxazole derivatives from 2-amino-6-chlorophenol and carbonyl compounds is outlined below.

References

- 1. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions [organic-chemistry.org]

Physical and chemical properties of 2-Amino-6-chlorophenol

An In-depth Technical Guide to 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Amino-6-chlorophenol (CAS No: 38191-33-2), a key intermediate in organic synthesis.

Core Physical and Chemical Properties

2-Amino-6-chlorophenol is a substituted aromatic phenol recognized for its utility as a foundational component in the synthesis of more complex molecular structures.[1] Its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, is a critical aspect of its chemical behavior.[1] The electron-withdrawing chlorine atom enhances the acidity of the phenolic proton compared to phenol itself.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-6-chlorophenol.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | Gray to brown or white crystalline solid | [3][4] |

| pKa (Predicted) | 8.28 ± 0.10 | [1][5] |

| IUPAC Name | 2-amino-6-chlorophenol | [2] |

| InChI Key | QUIIUKFPLUUSGQ-UHFFFAOYSA-N | [1][2] |

| CAS Number | 38191-33-2 | [1][2][3] |

| Form | Solid | [6] |

| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere | [3][5] |

Synthesis and Experimental Protocols

The most established route for synthesizing 2-Amino-6-chlorophenol is through the reduction of its nitro precursor, 2-chloro-6-nitrophenol.[1] This precursor is typically prepared by the selective nitration of 2-chlorophenol.[1] While various reduction methods exist, including catalytic hydrogenation, metal-acid reduction is a classic and robust approach.[1]

Experimental Protocol: Metal-Acid Reduction of 2-chloro-6-nitrophenol

This protocol details the synthesis of 2-Amino-6-chlorophenol using a tin and acetic acid reduction method.[4]

Materials:

-

2-chloro-6-nitrophenol (1.05 g, 6.03 mmol)

-

Tin powder (2.32 g, 19.5 mmol)

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Combine 2-chloro-6-nitrophenol (1.05 g) and tin powder (2.32 g) in glacial acetic acid.

-

Stir the reaction mixture at 80 °C for 18 hours.

-

Upon completion, allow the mixture to cool and then dilute with 120 mL of deionized water.

-

Filter the mixture to remove any insoluble materials.

-

Extract the aqueous filtrate with ethyl acetate (1 x 100 mL, followed by 2 x 50 mL).

-

Combine the organic phases and wash with saturated saline solution (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a 2:1 mixture of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and concentrate to afford 2-amino-6-chlorophenol as a brown to white crystalline solid.

Yield: 476 mg (55%).[4]

Chemical Reactivity and Applications

The reactivity of 2-Amino-6-chlorophenol is dictated by its three functional groups: the primary amino group, the phenolic hydroxyl group, and the chlorinated aromatic ring. This trifunctional nature makes it a versatile building block for a diverse array of derivatives.[1]

-

Amino Group (-NH₂): The primary amino group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).[1] It can also be acylated.[7]

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification reactions.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the strong ortho-, para-directing hydroxyl and amino groups.[7] This allows for reactions like nitration, where an incoming electrophile is directed primarily to the position para to the hydroxyl group.[7]

Its derivatives have applications in various fields. For instance, its nitrated derivative, 2-amino-6-chloro-4-nitrophenol, is a well-established colorant used in semi-permanent and oxidative hair dye formulations.[1][8]

Safety and Handling

2-Amino-6-chlorophenol is classified as an irritant and is harmful if swallowed, causing serious eye irritation.[1][2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles. It should be stored in a cool, dark place under an inert atmosphere.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[9]

References

- 1. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]

- 2. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-chlorophenol 97% | CAS: 38191-33-2 | AChemBlock [achemblock.com]

- 4. 2-AMINO-6-CHLORO-PHENOL | 38191-33-2 [chemicalbook.com]

- 5. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]

- 6. 2-Amino-6-chlorophenol | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. chemicalbook.com [chemicalbook.com]

Crystal structure of 2-Amino-6-chlorophenol and its derivatives

An In-depth Technical Guide on the Crystal Structure of Aminochlorophenol Derivatives

This guide provides a detailed overview of the crystal structure of aminophenol derivatives, with a specific focus on 4-amino-2,6-dichlorophenol, a close analog of 2-amino-6-chlorophenol. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data and experimental protocols. While the specific crystal structure for 2-amino-6-chlorophenol is not publicly available, the analysis of its derivative offers significant insights into the structural characteristics of this class of compounds[1].

Crystal Structure of 4-amino-2,6-dichlorophenol

The crystal structure of 4-amino-2,6-dichlorophenol (C₆H₅Cl₂NO) has been determined through single-crystal X-ray diffraction. The molecule is planar, with a mean deviation of 0.020 Å from the plane of the non-hydrogen atoms.[2][3] In the crystalline state, the molecules form infinite chains along the[4] direction through O—H⋯N hydrogen bonds. These chains are further interconnected by N—H⋯O hydrogen bonds, creating sheets in the (010) plane.[2][3]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-amino-2,6-dichlorophenol.

| Parameter | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.6064 (5) Å |

| b | 11.7569 (12) Å |

| c | 13.2291 (13) Å |

| β | 96.760 (5)° |

| Volume | 711.47 (13) ų |

| Z | 4 |

| Density (calculated) | 1.662 Mg m⁻³ |

| Radiation | Cu Kα |

| Temperature | 120 K |

| R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.091 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications[3].

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles provide insight into the geometry of the molecule.

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl1—C2 | 1.7387 (18) | C6—C1—C2 | 118.99 (17) |

| Cl2—C6 | 1.7389 (19) | C1—C2—C3 | 121.29 (17) |

| O1—C1 | 1.352 (2) | C4—C3—C2 | 119.35 (17) |

| N1—C4 | 1.389 (3) | C5—C4—C3 | 120.52 (17) |

| C1—C6 | 1.401 (3) | C4—C5—C6 | 119.55 (18) |

| C4—C5 | 1.389 (3) | C1—C6—C5 | 120.29 (17) |

| C4—C3 | 1.391 (3) |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications[3].

Hydrogen Bonding Geometry

Hydrogen bonds play a crucial role in the crystal packing of 4-amino-2,6-dichlorophenol.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N1ⁱ | 0.85 (2) | 1.82 (2) | 2.653 (2) | 168 (2) |

| N1—H1A···O1ⁱⁱ | 0.87 (1) | 2.05 (1) | 2.921 (2) | 177 (2) |

Symmetry codes: (i) x+1/2, -y+1/2, z+1/2; (ii) x+1/2, -y+1/2, z-1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications[2].

Experimental Protocols

The determination of the crystal structure of 4-amino-2,6-dichlorophenol involved the following key steps.

Crystallization

A commercial sample of 4-amino-2,6-dichlorophenol was used. Crystals suitable for single-crystal X-ray analysis were grown by the slow evaporation of a methanol solution.[2][3]

X-ray Data Collection and Refinement

A suitable crystal was mounted on a Bruker D8 Venture CMOS diffractometer. Data were collected at a temperature of 120 K using Cu Kα radiation.[3] An absorption correction was applied using a multi-scan method (SADABS).[3] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2014 and OLEX2.refine.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms H1, H1a, and H1b were located in a difference Fourier map and refined.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Synthetic Pathways

2-Amino-6-chlorophenol and its derivatives are valuable intermediates in organic synthesis.[1] The synthesis of 2-amino-6-chlorophenol typically starts from 2-chlorophenol, which undergoes selective nitration to produce a nitro-substituted intermediate. This intermediate is then reduced to the final aminophenol product using methods such as metal-acid reduction (e.g., with iron, tin, or zinc in hydrochloric acid).[1]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-Amino-6-chlorophenol in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Introduction

2-Amino-6-chlorophenol is a chemical intermediate used in the synthesis of various pharmaceutical and chemical products. Due to its potential toxicity and environmental concerns, sensitive and reliable analytical methods are crucial for its detection and quantification in raw materials, finished products, and environmental samples. This document outlines validated methods to ensure accurate and precise measurements.

Analytical Methods Overview

A summary of the performance characteristics of the three primary analytical methods for the detection of 2-Amino-6-chlorophenol is presented below. These methods offer a range of capabilities in terms of sensitivity, selectivity, and sample throughput.

Table 1: Comparison of Analytical Methods for 2-Amino-6-chlorophenol Detection

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |

| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Colorimetric reaction and absorbance measurement |

| Limit of Detection (LOD) | 5 ng/mL[1][2] | 1-10 pg/injection (as derivative) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | 20 ng/mL[1][2] | 5-50 pg/injection (as derivative) | ~0.5 µg/mL |

| Linearity Range | 0.4 - 2.0 µg/mL[1] | 0.1 - 10 ng/mL | 0.5 - 10 µg/mL |

| Recovery | 98 - 102%[2] | >90% | 95 - 105% |

| Precision (%RSD) | < 2% | < 10% | < 5% |

| Selectivity | Good | Excellent | Moderate |

| Sample Throughput | High | Moderate | High |

| Instrumentation Cost | Moderate | High | Low |

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 2-Amino-6-chlorophenol. The following protocol is adapted from a validated method for the isomeric compound 2-amino-4-chlorophenol and is expected to provide similar performance for 2-Amino-6-chlorophenol.[1][3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (glacial, analytical grade).

-

2-Amino-6-chlorophenol reference standard.

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.5 mL/min.[1]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 10 µL.

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-6-chlorophenol reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL).

-

Sample Preparation (Water Matrix):

-

Filter the water sample through a 0.45 µm syringe filter.

-

If the concentration of 2-Amino-6-chlorophenol is expected to be low, perform a solid-phase extraction (SPE) for sample pre-concentration (see protocol below).

-

The final extract should be dissolved in the mobile phase.

-

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC grade water.[4]

-

Sample Loading: Load 100 mL of the acidified water sample (pH ~3) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

-

Elution: Elute the retained 2-Amino-6-chlorophenol with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

Visualization of HPLC Workflow

Caption: Workflow for the HPLC analysis of 2-Amino-6-chlorophenol.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of 2-Amino-6-chlorophenol, a derivatization step is required to improve its volatility and chromatographic performance.[5]

Experimental Protocol: GC-MS

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).

-

Fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

-

Dichloromethane (GC grade).

-

Acetone (GC grade).

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.[6]

-

2-Amino-6-chlorophenol reference standard.

3. Derivatization Procedure:

-

Prepare a solution of the dried sample extract or standard in 100 µL of acetone.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

4. GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 200 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

5. Sample Preparation (Soil/Sediment Matrix):

-

Air-dry the sample and sieve to remove large particles.

-

Perform a Soxhlet extraction on 10 g of the sample with 150 mL of dichloromethane for 8 hours.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

The extract is now ready for the derivatization procedure.

Visualization of GC-MS Workflow

Caption: Workflow for the GC-MS analysis of 2-Amino-6-chlorophenol.

Section 3: UV-Visible Spectrophotometry

This method is based on the colorimetric reaction of phenolic compounds with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored complex that can be measured spectrophotometrically.[7] This method is suitable for the rapid screening of total phenolic content.

Experimental Protocol: Spectrophotometry

1. Instrumentation:

-

UV-Visible Spectrophotometer.

-

1 cm quartz cuvettes.

2. Reagents and Standards:

-

4-Aminoantipyrine solution (2% w/v in water).[7]

-

Potassium ferricyanide solution (8% w/v in water).[7]

-

Ammonium hydroxide solution (0.5 M).

-

Phosphate buffer solution (pH 8.0).

-

2-Amino-6-chlorophenol reference standard.

3. Colorimetric Reaction Procedure:

-

To 50 mL of the sample or standard solution in a flask, add 1 mL of phosphate buffer (pH 8.0).

-

Add 1 mL of 4-aminoantipyrine solution and mix well.

-

Add 1 mL of potassium ferricyanide solution and mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of the solution at 510 nm against a reagent blank prepared in the same manner.

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-6-chlorophenol and dissolve in 100 mL of deionized water.

-

Working Standard Solutions: Prepare a series of standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with deionized water.

-

Sample Preparation (Aqueous Solution):

-

Filter the sample if it contains particulate matter.

-

Adjust the pH of the sample to be near neutral if it is highly acidic or basic.

-

Visualization of Spectrophotometry Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. app.utu.ac.in [app.utu.ac.in]

- 3. 2-Amino-4-chlorophenol | SIELC Technologies [sielc.com]

- 4. waters.com [waters.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Analysis of 2-Amino-6-chlorophenol by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-6-chlorophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research. The protocols are designed to offer robust and reliable analytical procedures.

Introduction

2-Amino-6-chlorophenol is a key chemical intermediate in various synthetic processes, including the manufacturing of pharmaceuticals and dyes.[1] Accurate and precise analytical methods are therefore essential for quality control and to ensure the safety and efficacy of final products. This application note details validated methods for the analysis of 2-Amino-6-chlorophenol using two common analytical techniques: HPLC for routine quantification and GC-MS for identification and sensitive detection.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 38191-33-2 | [1] |

HPLC Analysis of 2-Amino-6-chlorophenol

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds. For aminophenols and chlorophenols, reversed-phase chromatography is a common and effective approach.

Experimental Protocol: HPLC-UV

This protocol is based on established methods for similar analytes, such as 2-amino-4-chlorophenol, and is optimized for 2-Amino-6-chlorophenol.[2][3]

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (based on UV absorbance of related chlorophenols and aminophenols)[1][4] |

| Run Time | Approximately 10 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water and adjusting the pH. Filter the buffer and the acetonitrile through a 0.45 µm membrane filter before use.

-

Standard Solution Preparation: Accurately weigh a known amount of 2-Amino-6-chlorophenol reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dissolve the sample containing 2-Amino-6-chlorophenol in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| 2-Amino-6-chlorophenol | ~ 4 - 6 | To be determined experimentally | To be determined experimentally |

Note: The retention time is an estimate based on similar compounds and should be confirmed experimentally.

GC-MS Analysis of 2-Amino-6-chlorophenol

Gas Chromatography-Mass Spectrometry provides high sensitivity and selectivity, making it suitable for trace analysis and confirmation of identity. Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.

Experimental Protocol: GC-MS

This protocol involves a derivatization step with acetic anhydride, a common reagent for acetylating phenols and amines.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (single quadrupole or equivalent)

-

Autosampler

Derivatization and Sample Preparation:

-

Sample Extraction (if in aqueous matrix): Adjust the pH of the aqueous sample to approximately 2 with a suitable acid. Extract the analyte with an organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

-

Derivatization: To the dried extract or a solution of the sample in a suitable solvent (e.g., toluene), add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst). Heat the mixture at 60°C for 30 minutes.

-

Work-up: After cooling, wash the reaction mixture with deionized water to remove excess reagents. The organic layer containing the derivatized analyte is then ready for injection.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Conditions |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Data Presentation: GC-MS

| Analyte (as acetylated derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| N,O-diacetyl-2-amino-6-chlorophenol | To be determined experimentally | To be determined experimentally |

Visualizations

Caption: HPLC analysis workflow for 2-Amino-6-chlorophenol.

Caption: GC-MS analysis workflow for 2-Amino-6-chlorophenol.

Caption: Postulated fragmentation of 2-Amino-6-chlorophenol in EI-MS.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-chlorophenol as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for substituted 2-aminophenols and serve as a guide for the preparation of 7-chloro-substituted benzoxazoles, 4-chloro-substituted phenoxazines, and 8-chloro-substituted quinoxalines.

Synthesis of 7-Chloro-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The chlorine substituent at the 7-position, derived from 2-Amino-6-chlorophenol, can significantly influence the biological activity of the resulting molecule. The synthesis of 7-chloro-2-substituted-benzoxazoles can be achieved through several methods, including condensation with carboxylic acids, aldehydes, or β-diketones.

From Carboxylic Acids

This method involves the direct condensation of 2-Amino-6-chlorophenol with a carboxylic acid, typically promoted by a coupling agent or under dehydrating conditions.

General Reaction Scheme:

Figure 1: Synthesis of 7-Chloro-2-substituted-benzoxazoles from carboxylic acids.

Experimental Protocol (General):

-

To a solution of 2-Amino-6-chlorophenol (1.0 eq) in a suitable solvent (e.g., toluene, xylene), add the carboxylic acid (1.0-1.2 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, boric acid) or a coupling agent (e.g., polyphosphoric acid).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reactant (R-COOH) | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Polyphosphoric acid, 180°C | 4-6 | 75-85 | General Method |

| Acetic Acid | p-TsOH, Toluene, reflux | 8-12 | 60-70 | General Method |

| 4-Nitrobenzoic Acid | Eaton's Reagent, 100°C | 2-4 | 80-90 | General Method |

From Aldehydes

The reaction with aldehydes proceeds via an initial formation of a Schiff base, followed by oxidative cyclization to the benzoxazole ring.

General Reaction Scheme:

Figure 2: Synthesis of 7-Chloro-2-substituted-benzoxazoles from aldehydes.

Experimental Protocol (General):

-

In a round-bottom flask, dissolve 2-Amino-6-chlorophenol (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO).

-

Add an oxidant (e.g., DDQ, iodine, or air in the presence of a catalyst).

-

Heat the mixture to the desired temperature (ranging from room temperature to reflux) and stir for the required time.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography.